molecular formula C18H37B B1472724 1-Bromooctadecane-18,18,18-D3 CAS No. 349553-85-1

1-Bromooctadecane-18,18,18-D3

Cat. No.: B1472724
CAS No.: 349553-85-1
M. Wt: 336.4 g/mol
InChI Key: WSULSMOGMLRGKU-FIBGUPNXSA-N
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Description

“1-Bromooctadecane-18,18,18-D3” is a chemical compound that is used in scientific research . It is known for its versatility in various studies, such as organic synthesis and surface modification. The compound is stable if stored under recommended conditions .


Synthesis Analysis

The synthesis of this compound involves the reaction of stearyl alcohol with hydrogen bromide . The alcohol is heated to 100°C, dry hydrogen bromide is introduced, and the reaction temperature is maintained at 100-120°C until the solution no longer absorbs hydrogen bromide .


Molecular Structure Analysis

The molecular formula of this compound is C18H37Br . The molecular weight is 333.390 . The structure of the compound can be represented as BrCCCCCCCCCCCCCCCCCC ( [2H]) ( [2H]) [2H] .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 333.4 g/mol and a molecular formula of C18H37Br . The compound is stable if stored under recommended conditions .

Scientific Research Applications

  • Synthesis and Chemical Reactions : 1-Bromooctadecane is used in chemical syntheses. For instance, it is involved in the preparation of organic bentonite modifiers like Dimethyldistearylammonium Bromide (DODMAB), which shows good performance as a bentonite modifier. This compound, synthesized using 1-Bromooctadecane, has been successfully used in bentonite modification experiments, displaying better performance in oil base drilling fluid operations compared to other organic modifiers (Liu et al., 2014).

  • Material Science and Engineering : In the field of material science, compounds like 1-Bromooctadecane have applications in the study of self-assembly processes. For example, the self-assembly behavior of bromobenzene derivatives, including compounds similar in structure to 1-Bromooctadecane, has been studied on surfaces. These studies are crucial for understanding the influence of molecular structure and functional groups on arrangements, which is vital for nanotechnology and surface engineering (Li et al., 2012).

  • Pharmaceutical and Medical Research : Brominated compounds, similar to 1-Bromooctadecane, have been found in marine organisms and have shown cytotoxic properties. For instance, brominated acetylenic hydrocarbons isolated from the marine sponge Haliclona sp. have demonstrated selective antitumor activity, particularly against human breast cancer cells (Alarif et al., 2013). While this study does not directly involve 1-Bromooctadecane-18,18,18-D3, it highlights the broader context of brominated compounds in medicinal chemistry.

  • Advanced Spectroscopy and Chemistry : The compound has relevance in advanced spectroscopy studies. For example, vibration spectral studies and the investigation of rotational isomerism in chain molecules, including bromoalkanes, provide insights into molecular behavior crucial for understanding chemical properties and reactions (Ogawa et al., 1978).

Safety and Hazards

The safety data sheet for 1-Bromooctadecane-18,18,18-D3 recommends avoiding contact with skin and eyes, and avoiding breathing vapors or mists . It is also recommended to remove and wash contaminated clothing and gloves, including the inside, before re-use .

Properties

IUPAC Name

18-bromo-1,1,1-trideuteriooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSULSMOGMLRGKU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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